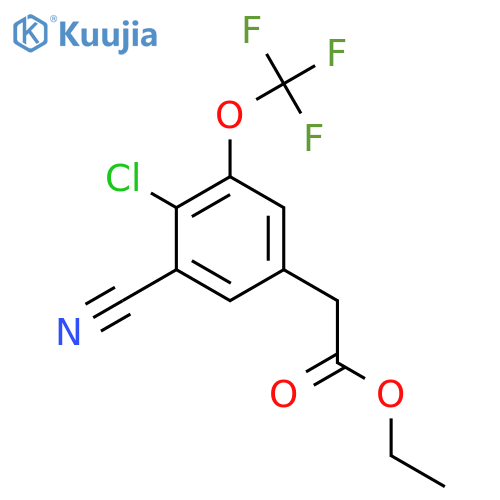

Cas no 1807247-84-2 (Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate)

1807247-84-2 structure

商品名:Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate

CAS番号:1807247-84-2

MF:C12H9ClF3NO3

メガワット:307.65297293663

CID:4943641

Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate

-

- インチ: 1S/C12H9ClF3NO3/c1-2-19-10(18)5-7-3-8(6-17)11(13)9(4-7)20-12(14,15)16/h3-4H,2,5H2,1H3

- InChIKey: LPAKOIXAQPUSFY-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C#N)=CC(=CC=1OC(F)(F)F)CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 393

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 59.3

Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015022749-250mg |

Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate |

1807247-84-2 | 97% | 250mg |

480.00 USD | 2021-06-18 | |

| Alichem | A015022749-500mg |

Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate |

1807247-84-2 | 97% | 500mg |

782.40 USD | 2021-06-18 | |

| Alichem | A015022749-1g |

Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate |

1807247-84-2 | 97% | 1g |

1,549.60 USD | 2021-06-18 |

Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate 関連文献

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

1807247-84-2 (Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate) 関連製品

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量